N1-(3-methoxybenzyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide
Description
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-31-19-7-2-5-16(13-19)15-25-22(28)23(29)26-18-9-10-20-17(14-18)6-3-11-27(20)24(30)21-8-4-12-32-21/h2,4-5,7-10,12-14H,3,6,11,15H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYFYAZLTSEGDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-methoxybenzyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the methoxybenzyl group, thiophene ring, and tetrahydroquinoline structure. These components are then linked through a series of condensation and coupling reactions.
Methoxybenzyl Group Preparation: The methoxybenzyl group can be synthesized through the methylation of benzyl alcohol using methanol and a suitable catalyst.
Thiophene Ring Formation: Thiophene derivatives are often synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Tetrahydroquinoline Synthesis: The tetrahydroquinoline moiety can be synthesized through the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage through the reaction of oxalyl chloride with the amine groups of the previously synthesized intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(3-methoxybenzyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl groups in the thiophene and oxalamide moieties can be reduced to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield methoxybenzoic acid, while reduction of the oxalamide can produce the corresponding diamine.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: The thiophene moiety is known for its electronic properties, making the compound useful in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: The compound can be used to study the interactions between different functional groups and biological molecules, aiding in the design of new bioactive compounds.
Mechanism of Action
The mechanism of action of N1-(3-methoxybenzyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide involves its interaction with specific molecular targets. The methoxybenzyl group can interact with hydrophobic pockets in proteins, while the thiophene and tetrahydroquinoline moieties can participate in π-π stacking and hydrogen bonding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Oxalamide vs. Acetamide Linkages : Compound 42 (acetamide) achieved a higher yield (64%) than compound 40 (oxalamide, 12%), suggesting that the oxalamide bridge may introduce steric or electronic challenges during synthesis .
- Core Heterocycles: The tetrahydroquinolin moiety in the target compound differs from the tetrahydroquinazolin in , which may alter electronic properties and target binding .
Pharmacological Potential
While direct activity data for the target compound are unavailable, analogs like compound 40 were designed for TB research. The thiophene-2-carbonyl group in the target compound could enhance interactions with bacterial enzymes (e.g., InhA in Mycobacterium tuberculosis) due to its electron-rich aromatic system, compared to the dimethylquinoline groups in compound 40 .
Physicochemical Properties
- Solubility: The 3-methoxybenzyl group may increase lipophilicity (logP) compared to analogs with polar substituents (e.g., compound 42’s quinolin-4-yloxy group).
- Hydrogen Bonding : The oxalamide bridge enables stronger hydrogen bonding than the acetamide in compound 42, which could improve target affinity but reduce solubility .
Biological Activity
N1-(3-methoxybenzyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article delves into the biological activity of this compound, synthesizing findings from various studies and patents to provide a comprehensive overview.
The compound is characterized by its unique structure that includes a methoxybenzyl group and a tetrahydroquinoline moiety, which are known to contribute to its biological properties. The molecular formula can be represented as follows:
Structural Features
- Methoxybenzyl Group : Enhances lipophilicity and may influence receptor interactions.
- Tetrahydroquinoline : Known for its diverse biological activities, including antitumor effects.
- Thiophene Carbonyl : Imparts additional reactivity and potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, research on oxazinonaphthalene derivatives has demonstrated that modifications in the structure can lead to varying degrees of antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and A2780 (ovarian cancer) .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 4d | A2780 | 4.47 | Tubulin polymerization inhibition |
| Compound 5g | MCF-7 | 52.8 | G2/M phase cell cycle arrest |
| N1-(3-methoxybenzyl)-N2-(...) | TBD | TBD | TBD |
The proposed mechanism of action for this compound involves:
- Inhibition of Tubulin Polymerization : Similar compounds have shown to bind to the colchicine site on tubulin, preventing microtubule formation which is crucial for cell division .
- Induction of Apoptosis : By disrupting microtubule dynamics, these compounds may trigger apoptotic pathways in cancer cells.
Case Studies
In a notable case study involving oxalamide derivatives, researchers synthesized a series of compounds and evaluated their cytotoxicity against multiple cancer cell lines. The findings indicated that specific structural modifications led to enhanced anticancer activity, suggesting that the incorporation of both methoxy and thiophene groups could be beneficial for developing potent anticancer agents .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N1-(3-methoxybenzyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide?
- Methodology :
- Tetrahydroquinoline Core Synthesis : Use a Pictet-Spengler reaction to form the tetrahydroquinoline moiety by reacting an aromatic amine (e.g., 6-amino-1,2,3,4-tetrahydroquinoline) with a carbonyl source (e.g., thiophene-2-carboxylic acid chloride) under acidic conditions .
- Oxalamide Coupling : React the tetrahydroquinoline intermediate with oxalyl chloride, followed by sequential amidation with 3-methoxybenzylamine. Sodium hydride in anhydrous DMF is effective for deprotonation and nucleophilic substitution .
- Critical Steps :
- Purification via silica gel chromatography (e.g., hexane/ethyl acetate gradients) to isolate intermediates.
- Confirm regioselectivity using H NMR, particularly for the thiophene-2-carbonyl group attachment .
Q. How is the compound characterized to confirm structure and purity?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methoxybenzyl protons at δ 3.7–4.2 ppm, thiophene carbonyl at ~168 ppm) .
- Mass Spectrometry : LC-MS (APCI+) for molecular ion detection (e.g., [M+H] at calculated m/z) and HRMS for exact mass validation .
- HPLC : Reverse-phase chromatography (C18 column, methanol/water gradients) to assess purity (>95% required for biological assays) .
Advanced Research Questions
Q. What structural modifications enhance the compound’s biological activity or selectivity?
- SAR Insights :
- Tetrahydroquinoline Substitutions : Bulkier groups (e.g., adamantyl) at the 1-position improve target binding affinity in related oxalamides, as shown in soluble epoxide hydrolase inhibitors .
- Thiophene Modifications : Introducing electron-withdrawing groups (e.g., halogens) on the thiophene ring enhances metabolic stability, as observed in HIV-1 entry inhibitors .
- Experimental Design :
- Synthesize analogs with systematic substituent variations (e.g., methoxy vs. ethoxy on benzyl group) and test in enzyme inhibition or cellular assays. Use molecular docking to predict binding interactions .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Data Reconciliation Strategies :
- Purity Verification : Re-test compounds with conflicting results using HPLC and LC-MS to rule out impurities or degradation products .
- Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to confirm stereochemistry, as racemic mixtures may exhibit mixed activity profiles .
- Assay Conditions : Standardize cell-based assays (e.g., consistent serum concentrations, passage numbers) to minimize variability .
Q. What methodologies optimize yield in multi-step syntheses?
- Optimization Techniques :
- Reagent Selection : Replace LiAlH (harsh conditions) with NaBH/CeCl for selective reductions, improving yields from 6% to >60% in tetrahydroquinoline intermediates .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) for amidation steps to enhance reaction rates .
- Yield Data Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Tetrahydroquinoline | Pictet-Spengler, HCl catalyst | 60–75 | |
| Thiophene Acylation | Thiophene-2-COCl, DCM | 80–90 | |
| Oxalamide Coupling | NaH, DMF, 0°C to RT | 50–65 |
Data Contradiction Analysis
Q. Why do similar oxalamide derivatives show divergent pharmacokinetic profiles?
- Key Factors :
- LogP Differences : The 3-methoxybenzyl group increases hydrophobicity (LogP ~3.5) compared to analogs with polar substituents (LogP ~2.0), altering absorption and metabolism .
- Metabolic Stability : Thiophene rings are prone to oxidative metabolism; fluorination at the 5-position of thiophene reduces CYP450-mediated degradation .
Structural and Mechanistic Insights
Q. How does the thiophene-2-carbonyl group influence target binding?
- Mechanistic Role :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
